Rosuvastatin Allyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . It belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood .

Synthesis Analysis

A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, has been described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Molecular Structure Analysis

Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol synthesis, which reduces the production of mevalonic acid from HMG-CoA .Chemical Reactions Analysis

A new multi-step synthesis of the lipid-lowering agent rosuvastatin, involving two homogeneously catalyzed reaction steps, is described . The key building block, N - [4- (4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]- N -methylmethanesulfonamide ( 2 ), was prepared by Pd-catalyzed formylation with CO/H 2 .Physical and Chemical Properties Analysis

Rosuvastatin is a potent statin with pharmacologic and pharmacokinetic advantages . Its high degree of liver selectivity results in high hepatic concentration leading to superior efficacy at lowering low-density lipoprotein cholesterol and triglycerides as well as improving high-density lipoprotein cholesterol compared to other statins .Mécanisme D'action

Orientations Futures

Rosuvastatin is a statin medication used as a lipid-lowering agent . The FDA-approved indications are homozygous familial hypercholesterolemia, hyperlipidemia, mixed dyslipidemia, primary dysbetalipoproteinemia, hypertriglyceridemia, and prevention of cardiovascular disease . The non-FDA-approved uses are in non-cardioembolic stroke, secondary prevention in transient ischemic attack (TIA), and perioperative therapy for cardiac risk reduction in noncardiac surgeries .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Allyl Ester involves the esterification of Rosuvastatin with Allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Rosuvastatin", "Allyl alcohol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Rosuvastatin is dissolved in a suitable solvent (e.g. dichloromethane)", "Allyl alcohol is added to the solution along with the catalyst", "The reaction mixture is stirred at room temperature for a certain period of time (e.g. 24 hours)", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography to obtain Rosuvastatin Allyl Ester as a white solid" ] } | |

Numéro CAS |

1352945-05-1 |

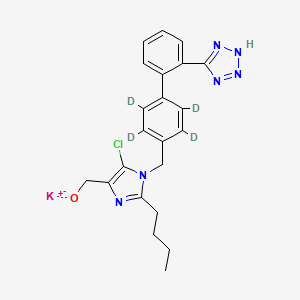

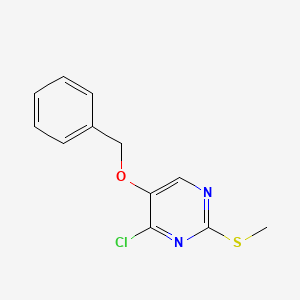

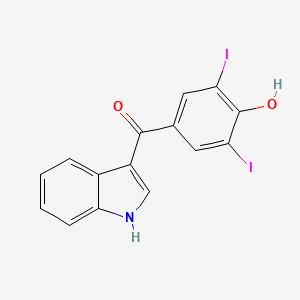

Formule moléculaire |

C25H32FN3O6S |

Poids moléculaire |

521.604 |

Nom IUPAC |

prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |

Clé InChI |

VVWIFBRZEQPZRM-XICOBVEKSA-N |

SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Synonymes |

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8](/img/structure/B590079.png)

![(Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine](/img/structure/B590081.png)

![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)